molecular formula C29H32ClN3O4 B1593514 Elomotecan CAS No. 220998-10-7

Elomotecan

货号 B1593514
CAS 编号: 220998-10-7
分子量: 522 g/mol
InChI 键: KAQREZSTQZWNAG-GDLZYMKVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elomotecan (BN 80927) is a derivative of homocamptothecin . It belongs to the homocamptothecin family (hCPT) and is a potent inhibitor of both topoisomerase I and II . It has been developed for the treatment of solid tumors and has shown to potently inhibit the proliferation of human tumor cells in vitro and in vivo .


Molecular Structure Analysis

Elomotecan has a chemical formula of C29H32ClN3O4 and a molecular weight of 522.04 . It belongs to the homocamptothecin family, which is characterized by a stable seven-membered beta-hydroxylactone ring .


Physical And Chemical Properties Analysis

Elomotecan has a molecular weight of 522.04 . Other physical and chemical properties such as solubility, melting point, and stability are not specified in the sources I found.

科学研究应用

药代动力学和药效动力学建模

Elomotecan是一种新型的同卡莫托贝辛类似物,在癌症治疗中已经进行了药代动力学和药效动力学研究。一项由(Trocóniz等人,2012)进行的研究对患有晚期恶性实体肿瘤的患者中Elomotecan的药代动力学特征进行了表征,并评估了其剂量限制性毒性。该研究发现Elomotecan表现出线性药代动力学,在老年患者中代谢清除减少,暗示了年龄特定的剂量考虑。

分子靶标研究

(Blackman et al., 2012)的一项关于相关药物elesclomol的研究强调了理解这类化合物的分子靶标的重要性。Elesclomol在癌细胞中诱导氧化应激,这表明Elomotecan可能具有类似的作用机制,考虑到其类似的化学结构。

增强药物传递系统

(Faria et al., 2018)的一项研究探讨了使用立方体纳米粒子增强传递类似于Elomotecan的药物elesclomol。研究表明,类似的基于纳米粒子的传递系统可能被应用于改善Elomotecan在癌症治疗中的疗效和靶向性。

与环糊精的络合

Elomotecan与环糊精的相互作用被(Foulon et al., 2009)研究。这项研究评估了伴随环糊精的络合作用,包括Elomotecan在内的伴随环糊精的络合作用,揭示了药物的化学行为和增强溶解性和稳定性的潜力。

线粒体ROS诱导

与Elomotecan密切相关的elesclomol的研究表明,它选择性地在癌细胞线粒体中诱导活性氧化物(ROS)(Nagai et al., 2012)。这种机制可能与Elomotecan相关,为其抗癌作用提供了一条途径。

作用机制

Elomotecan inhibits both topoisomerase I and II mediated DNA relaxation . This dual inhibition might give Elomotecan an advantage over other members of the homocamptothecin family, which are reported to specifically inhibit topoisomerase type I . By inhibiting these enzymes, Elomotecan can interfere with DNA replication and transcription, leading to cell death .

安全和危害

In a Phase I study, Elomotecan was administered as a 30-min intravenous infusion at doses ranging from 1.5 to 75 mg once every 3 weeks to 56 patients with advanced solid tumors . The maximum tolerated dose and the recommended dose were 75 and 60 mg, respectively . Elomotecan elicited severe (grade 4) neutropenia, asthenia, nausea, and vomiting at the recommended dose .

未来方向

The pharmacokinetic parameters and the toxicity pattern of Elomotecan suggest that this novel homocamptothecin analog should be further explored in the clinical setting using a dose of 60 mg administered as a 30-min intravenous infusion, once every 3 weeks .

属性

IUPAC Name

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQREZSTQZWNAG-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176608
Record name Elomotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elomotecan

CAS RN

220998-10-7
Record name Elomotecan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220998107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elomotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Elomotecan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KA9Q75GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elomotecan
Reactant of Route 2
Elomotecan
Reactant of Route 3
Elomotecan
Reactant of Route 4
Reactant of Route 4
Elomotecan
Reactant of Route 5
Reactant of Route 5
Elomotecan
Reactant of Route 6
Reactant of Route 6
Elomotecan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。